molecular formula C15H22N2O3S B5810807 N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide

N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5810807
M. Wt: 310.4 g/mol
InChI Key: PNNIFCWFHPQEOG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41 g/mol . This compound is characterized by the presence of a cyclohexyl group, a benzamide core, and a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-17(21(2,19)20)14-11-7-6-10-13(14)15(18)16-12-8-4-3-5-9-12/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNIFCWFHPQEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide typically involves the reaction of cyclohexylamine with 2-chlorobenzoyl chloride to form N-cyclohexyl-2-chlorobenzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl group enhances its lipophilicity, while the methylsulfonyl group contributes to its stability and reactivity .

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